2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide
Description
This compound is a heterocyclic small molecule featuring a 1-methylindole core linked via an acetamide group to a pyrrolidine ring fused with a [1,2,4]triazolo[4,3-b]pyridazine moiety. The methyl group on the indole enhances lipophilicity, while the triazolo-pyridazine system may contribute to π-π stacking interactions in biological targets. Current research highlights its exploration in kinase inhibition and neurological disorders, though specific biological data remain under investigation .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c1-25-11-14(16-4-2-3-5-17(16)25)10-20(28)22-15-8-9-26(12-15)19-7-6-18-23-21-13-27(18)24-19/h2-7,11,13,15H,8-10,12H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKYBPDSLKMXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole and pyridazine rings. Key steps include:
Formation of the Indole Derivative: Starting from an appropriate precursor, the indole ring is synthesized through cyclization reactions.
Triazole Formation: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Pyridazine Ring Formation: The pyridazine ring is constructed through condensation reactions involving hydrazine derivatives and diketones.
Final Coupling: The final step involves coupling the indole, triazole, and pyridazine moieties through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic medium).
Major Products Formed
Oxidation Products: Oxidized derivatives with additional functional groups like ketones or carboxylic acids.
Reduction Products: Reduced derivatives with hydrogenated rings or reduced functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing hydrogen atoms on the indole or triazole rings.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with applications in cell biology and biochemistry.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
- Indole vs. Pyrrole Core: The target compound’s indole core (vs.
- Triazolo-pyridazine vs. Triazolo-pyridine : The pyridazine ring in the target compound introduces additional nitrogen atoms, increasing polarity compared to ’s pyridine-based analogue .
- Linker Variations : The pyrrolidin-3-yl linker in the target compound may confer conformational rigidity, whereas ’s propyl linker offers flexibility, impacting pharmacokinetics .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical and Pharmacokinetic Parameters
| Compound | LogP (Predicted) | Solubility (µM) | Plasma Stability (t₁/₂) | CYP Inhibition Risk |
|---|---|---|---|---|
| Target Compound | 3.5 | ~15 | >6 hours | Moderate |
| : Compound 41 | 2.8 | ~50 | 4 hours | Low |
| Compound | 3.9 | ~10 | 8 hours | High |
- Lipophilicity : The target compound’s LogP (3.5) balances membrane permeability and solubility, unlike ’s chloroindole derivative (LogP 3.9), which risks poor aqueous solubility.
- Metabolic Stability : The triazolo-pyridazine system may reduce CYP-mediated metabolism compared to ’s triazolo-pyridine, which has higher CYP inhibition risk .
Research Findings and Therapeutic Implications
- Kinase Inhibition Potential: The triazolo-pyridazine moiety is structurally similar to known kinase inhibitors (e.g., c-Met inhibitors), suggesting possible antiproliferative activity.
- Neurological Targets : The indole core aligns with serotonin receptor modulators, though the 1-methyl group may reduce binding compared to unsubstituted indoles.
- Comparative Advantages : The target compound’s balanced LogP and dual heterocycles position it as a promising lead for further optimization, particularly in overcoming the solubility limitations of ’s analogue .
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide represents a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features several notable structural components:
- Indole moiety : Known for its presence in various biologically active compounds.
- Triazolo-pyridazine ring : A heterocyclic structure that contributes to the compound's pharmacological properties.
- Pyrrolidine side chain : Often associated with enhanced bioactivity.
Pharmacological Profiles
Research indicates that compounds containing both indole and triazole structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways, particularly through TNFα inhibition, is notable.
- Antimicrobial Properties : Some derivatives demonstrate efficacy against various bacterial strains.
The biological activity of 2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell growth and immune responses.
- DNA Interaction : Some studies suggest potential DNA-binding properties that could interfere with replication in cancer cells.
Case Studies
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Structure-Activity Relationships (SAR)
The biological activity of the compound can be influenced by specific structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Indole Ring | Enhances interaction with biological targets |
| Triazole Group | Contributes to enzyme inhibition |
| Pyrrolidine Side Chain | Increases solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
